2,6-Dichloro-4-formylbenzoic acid is an organic compound that belongs to the class of chlorobenzoic acids. It is characterized by the presence of two chlorine atoms and an aldehyde functional group attached to a benzoic acid structure. This compound is significant in various chemical syntheses and applications in scientific research.
The synthesis of 2,6-dichloro-4-formylbenzoic acid can be achieved through various methods:
The reaction conditions typically involve:
The molecular structure of 2,6-dichloro-4-formylbenzoic acid features:
| Property | Data |
|---|---|
| Molecular Formula | C8H5Cl2O3 |
| Molecular Weight | 233.04 g/mol |
| IUPAC Name | 2,6-Dichloro-4-formylbenzoic acid |
| InChI | InChI=1S/C8H5Cl2O3/c1-5(9)3-2-4(10)6(11)7(3)8/h2-4H,1H3 |
| SMILES | C(=O)c1ccc(Cl)c(Cl)c1 |
2,6-Dichloro-4-formylbenzoic acid can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for the chemical transformations involving 2,6-dichloro-4-formylbenzoic acid typically involves:
Data regarding specific reaction pathways can vary based on reaction conditions and the nature of reagents used.
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
2,6-Dichloro-4-formylbenzoic acid has various applications including:
This compound's diverse reactivity makes it valuable across multiple fields within chemistry and related sciences.
CAS No.: 3009-34-5
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5